molecular formula C14H16N2O2 B12401358 Etomidate-d5

Etomidate-d5

Cat. No.: B12401358
M. Wt: 249.32 g/mol
InChI Key: NPUKDXXFDDZOKR-IYMQPUKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etomidate-d5 is a deuterated form of etomidate, a general anesthetic used primarily for the induction of anesthesia. This compound is often used as an internal standard in the quantification of etomidate by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its selective binding to γ-aminobutyric acid type A receptors, which enhances the inhibitory effects of γ-aminobutyric acid, leading to sedation and hypnosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etomidate-d5 involves the incorporation of deuterium atoms into the etomidate molecule. One common method is the alkaline hydrolysis of this compound, which results in the formation of etomidate acid-d5 . This process typically involves the use of acetonitrile as a solvent and a C18 column for separation. Gradient elution with acetonitrile and ammonium acetate is performed within a short time frame to achieve high efficiency and sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography, is common in industrial settings to achieve precise separation and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions

Etomidate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of etomidate acid-d5, which is an inactive metabolite . Oxidation and reduction reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of alkaline conditions and solvents like acetonitrile.

    Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Involves reducing agents like sodium borohydride.

Major Products

The major product formed from the hydrolysis of this compound is etomidate acid-d5 . This compound is inactive and is often used as a reference standard in analytical studies.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

249.32 g/mol

IUPAC Name

ethyl 3-[(1R)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1/i4D,5D,6D,7D,8D

InChI Key

NPUKDXXFDDZOKR-IYMQPUKBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C)N2C=NC=C2C(=O)OCC)[2H])[2H]

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Origin of Product

United States

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